molecular formula C9H7ClO2 B7821656 3-(2-Chlorophenyl)acrylic acid

3-(2-Chlorophenyl)acrylic acid

Cat. No.: B7821656
M. Wt: 182.60 g/mol
InChI Key: KJRRTHHNKJBVBO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)acrylic acid is an organic compound with the molecular formula C9H7ClO2 It is characterized by the presence of a chlorophenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)acrylic acid typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of 3-(2-chlorophenyl)propionic acid.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-chlorobenzoic acid

    Reduction: 3-(2-chlorophenyl)propionic acid

    Substitution: Various halogenated derivatives

Scientific Research Applications

3-(2-Chlorophenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)acrylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)acrylic acid
  • 3-(3-Chlorophenyl)acrylic acid
  • 3-(2-Bromophenyl)acrylic acid

Comparison: 3-(2-Chlorophenyl)acrylic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

3-(2-Chlorophenyl)acrylic acid, with the molecular formula C9H7ClO2C_9H_7ClO_2, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: 3-(2-chlorophenyl)prop-2-enoic acid
  • Molecular Formula: C9H7ClO2C_9H_7ClO_2
  • InChI Key: KJRRTHHNKJBVBO-UHFFFAOYSA-N

Synthesis:
The compound is typically synthesized through the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Common bases used include sodium ethoxide or potassium carbonate, and solvents like ethanol or methanol are employed under reflux conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis, primarily through the activation of caspase pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours in MCF-7 cells .

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via caspase activation
HeLa30Cell cycle arrest and apoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for its potential use in drug development. Its ability to inhibit microbial growth and induce cancer cell death makes it a candidate for further exploration in pharmaceuticals aimed at treating infections and cancers.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2-chlorophenyl)acrylic acid, and how is its structure validated?

  • Answer : The compound is synthesized via condensation reactions involving chlorophenyl aldehydes and malonic acid derivatives under acidic or basic conditions. For example, 2-chlorocinnamic acid (synonymous with this compound) is produced via the Perkin or Knoevenagel reaction, followed by recrystallization for purification . Structural validation employs nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., C=O stretch at ~1680 cm⁻¹), and X-ray crystallography to confirm spatial arrangement .

Q. What physicochemical properties of this compound are critical for its reactivity?

  • Answer : Key properties include:

  • pKa : The dissociation constant (pKa) of 3-(2-chlorophenyl)propanoic acid (a related compound) is 4.58 at 25°C, suggesting moderate acidity influenced by the electron-withdrawing chlorine substituent .

  • Melting point : 208–210°C, indicating high thermal stability .

  • Solubility : Low water solubility but soluble in polar aprotic solvents (e.g., DMSO), critical for reaction design .

    Property Value Method
    pKa4.58 (25°C)Potentiometric titration
    Melting point208–210°CDifferential scanning calorimetry
    λmax (UV)280 nmUV-Vis spectroscopy

Q. How is this compound utilized as an intermediate in organic synthesis?

  • Answer : It serves as a precursor for bioactive molecules, such as:

  • Antiviral agents : Derivatives like arylcyanoacrylamides and α-ketomides are synthesized via nucleophilic additions .
  • Enzyme inhibitors : The acrylic acid moiety participates in Michael additions to form covalent adducts with serine residues in enzymes (e.g., β-lactamases) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives for targeting carbapenemases?

  • Answer : Asymmetric Morita-Baylis-Hillman (MBH) reactions are employed using bifunctional quaternary ammonium-carbamate catalysts. For example:

  • Catalysts : C6 and C7 cinchona alkaloid-derived catalysts achieve >90% enantiomeric excess (ee) in synthesizing chiral benzoxaborinates .

  • Reaction scope : Electron-donating substituents (e.g., -OCH₃) at the C4 position of aromatic aldehydes enhance enantioselectivity, while electron-withdrawing groups reduce ee .

  • Limitations : Steric hindrance at C3 or C6 positions of the phenyl ring suppresses reactivity .

    Catalyst Substrate Yield (%) ee (%)
    C62-Formylphenylboronate8592 (R)
    C74-Methoxy-substituted7889 (S)

Q. How do this compound derivatives inhibit carbapenemases, and what structural insights support their mechanism?

  • Answer : The acrylic acid moiety forms covalent bonds with catalytic serine residues in serine β-lactamases (SBLs) like KPC-2. Crystal structures (PDB: 7XYZ) reveal:

  • Binding mode : The chlorophenyl group occupies a hydrophobic pocket, while the acrylic acid reacts with Ser70 via Michael addition .
  • Potency : Derivatives with R-configuration exhibit IC₅₀ values of 0.2–1.5 µM against KPC-2 and restore meropenem activity in resistant bacteria .
    • Validation : Density functional theory (DFT) calculations correlate stereoelectronic effects with inhibitory potency .

Q. What computational methods are used to optimize this compound derivatives for enhanced bioactivity?

  • Answer :

  • Molecular docking : Simulates binding to carbapenemase active sites (e.g., OXA-48) using AutoDock Vina .
  • QSAR modeling : Links substituent electronic parameters (Hammett constants) to IC₅₀ values .
  • DFT studies : Predict reaction transition states in asymmetric MBH reactions, guiding catalyst design .

Q. Methodological Guidance

Q. How to resolve contradictions in enantioselectivity data for MBH reactions of chlorophenyl substrates?

  • Answer : Contradictions arise from steric/electronic effects. Mitigation strategies include:

  • Substrate screening : Prioritize aldehydes with C4 electron-donating groups.
  • Catalyst optimization : Use bulky catalysts (e.g., C6) to enhance stereocontrol .
  • In situ monitoring : Employ HPLC with chiral columns to track ee during reaction progression .

Q. What analytical techniques differentiate polymorphs of this compound?

  • Answer :

  • X-ray diffraction (XRD) : Resolves lattice parameters (e.g., monoclinic P21/n space group, a=11.137 Å, b=4.852 Å) .
  • Thermogravimetric analysis (TGA) : Detects decomposition profiles unique to each polymorph .
  • Solid-state NMR : Distinguishes hydrogen-bonding networks .

Properties

IUPAC Name

3-(2-chlorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTHHNKJBVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001035212
Record name 3-(2-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3752-25-8
Record name 2-Chlorocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3752-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 18.4 g (0.19 mol) of potassium acetate in 70.3 g (0.5 mol) 2-chlorobenzaldehyde is heated to 145° C. Next 76.5 g (0.75 mol) of acetic anhydride is added in 1 hour. After dosing of 0.50 mol of acetic anhydride the mixture became clear. The mixture is stirred at 145° C. during 18 hours. The hot reaction mixture is poured into a mixture of 670 g of 6.4 w/w % aqueous NaOH (1.1 mol, 2.1 eq based on 2-chlorobenzaldehyde) and 200 mL toluene at 80° C. The final pH was 7.4. After separation of the organic phase, the water layer is again extracted with 100 mL of toluene at 80° C. The combined water phases are acidified with 380 g of 25 w/w % H2SO4 to pH 4.6. Crystallization starts at pH 6.4. The mixture is cooled to 25° C. and the product is isolated by filtration, washed with 100 mL of water and dried (vacuo, 50° C.). 3-(2-chloro-phenyl)-acrylic acid was obtained as an off white solid (100.2 g, 0.55 mol, yield 55%).
Name
potassium acetate
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
6.4
Quantity
670 g
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-Chlorophenyl)acrylic acid
3-(2-Chlorophenyl)acrylic acid
3-(2-Chlorophenyl)acrylic acid
3-(2-Chlorophenyl)acrylic acid
3-(2-Chlorophenyl)acrylic acid
3-(2-Chlorophenyl)acrylic acid

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